
N,N'-Bis(2-chloroethyl)oxamide
Overview
Description
Chemical Structure and Synthesis N,N'-Bis(2-chloroethyl)oxamide (CAS: 16813-43-7, molecular formula: C₆H₁₀Cl₂N₂O₂) is a bis-chloroethyl derivative of oxamide. It is synthesized via the reaction of diethyl oxalate with 2-chloroethylamine hydrochloride, followed by purification steps .
For instance, related chloroethyl phosphorodiamidates (e.g., 2-carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate) are metabolites of cyclophosphamide and iphosphamide, anticancer agents . The chloroethyl groups may facilitate DNA alkylation, a mechanism shared with chemotherapeutic alkylating agents .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of N,N'-Bis(2-chloroethyl)oxamide primarily involves the reaction of oxalyl chloride with 2-chloroethylamine. This two-step process begins with the preparation of oxalyl chloride, followed by its controlled reaction with the amine.
Oxalyl Chloride Synthesis
Oxalyl chloride is synthesized via the reaction of oxalic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2 \rightarrow \text{ClCO-COCl} + 2 \, \text{SO}2 + 2 \, \text{HCl}
Anhydrous conditions are critical to prevent hydrolysis of oxalyl chloride to oxalic acid .
Amine Coupling Reaction
The oxalyl chloride is then reacted with 2-chloroethylamine in the presence of a tertiary amine base, such as triethylamine (TEA), which neutralizes HCl byproducts and drives the reaction to completion:
2(\text{CH}2\text{Cl}) \rightarrow \text{(ClCH}2\text{CH}2\text{NH)}_2\text{CO-CO} + 2 \, \text{HCl}
Key parameters include:
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Temperature : Maintained at −10°C to 0°C to prevent thermal degradation of intermediates .
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with water content <0.01% .
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Stoichiometry : A 1–5% molar excess of 2-chloroethylamine ensures complete conversion .
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and reproducibility. Continuous flow reactors are employed to enhance heat transfer and reaction control, reducing the risk of exothermic runaway reactions.
Process Optimization
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Residence Time : Optimized to 30–60 minutes per batch.
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Yield : Achieves 85–92% purity after recrystallization from ethanol .
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Byproduct Management : HCl is captured using scrubbers to meet environmental regulations.
Comparative Analysis of Methodologies
The table below contrasts laboratory-scale and industrial-scale synthesis parameters:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch (Round-bottom flask) | Continuous Flow Reactor |
Temperature Control | Ice baths | Jacketed reactors with coolant |
Solvent | DCM (99.9% purity) | THF (recycled, >99.5% purity) |
Base | Triethylamine | Automated TEA dosing systems |
Yield | 75–80% | 85–92% |
Mechanistic Insights and Side Reactions
Competing Pathways
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Hydrolysis : Uncontrolled moisture leads to oxamide formation, reducing yield:
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Polymerization : Elevated temperatures (>10°C) promote oligomerization of 2-chloroethylamine.
Mitigation Strategies
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Stoichiometric Precision : Excess oxalyl chloride (1.05 equiv) ensures complete amine consumption.
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Inert Atmosphere : Nitrogen or argon sparging minimizes oxidative degradation .
Recent Advances and Patented Innovations
A 2025 patent (US20180086780A1) outlines a novel single-vessel synthesis method for analogous chloroethyl compounds, emphasizing:
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-chloroethyl)oxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form oxamide and 2-chloroethanol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include substituted oxamides with various functional groups replacing the chloroethyl groups.
Hydrolysis: The major products are oxamide and 2-chloroethanol.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced derivatives of the compound can be formed.
Scientific Research Applications
Research indicates that N,N'-Bis(2-chloroethyl)oxamide exhibits notable anticancer properties . It has been studied for its ability to inhibit growth in various cancer cell lines through mechanisms that disrupt essential cellular processes. Key findings include:
- Mechanism of Action : The compound may interfere with DNA replication or repair mechanisms, leading to increased apoptosis in cancer cells.
- Binding Studies : Interaction studies using techniques like nuclear magnetic resonance (NMR) spectroscopy have revealed its binding affinities with biomolecules, potentially influencing cancer-related signaling pathways.
Applications in Medicinal Chemistry
- Anticancer Agent : this compound shows promise as a lead compound for developing new anticancer drugs. Its structural similarity to existing chemotherapeutics allows it to be explored for enhanced efficacy and reduced side effects.
- Drug Development : The compound's ability to form stable hydrogen-bonded structures enhances its solubility and bioavailability, making it a candidate for formulation into drug delivery systems.
- Research Tool : As a research reagent, it can be utilized in studies investigating cellular mechanisms of cancer progression and treatment resistance.
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency.
- Mechanistic Insights : Research utilizing mass spectrometry has provided insights into how this compound interacts with DNA, suggesting potential pathways for inducing cytotoxicity through alkylation mechanisms similar to those observed with nitrogen mustards .
Mechanism of Action
The mechanism of action of N,N’-Bis(2-chloroethyl)oxamide involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids, leading to modifications in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and DNA replication .
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Functional Comparisons
The table below highlights key structural features, properties, and applications of N,N'-Bis(2-chloroethyl)oxamide and related compounds:
Key Research Findings
- Corrosion Inhibition : HAO demonstrates 85–95% inhibition efficiency for iron in 3.5% NaCl, attributed to its hydroxynaphthylidene groups forming protective chelates on metal surfaces .
- Material Science : BHEOD-modified polyurethane foams exhibit enhanced compressive strength (20–30% increase) and thermal stability compared to unmodified analogs, making them suitable for industrial insulation .
- However, related phosphorodiamidate metabolites (e.g., 2-carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate) lack cytotoxicity, indicating complex metabolic pathways .
Biological Activity
N,N'-Bis(2-chloroethyl)oxamide, a synthetic organic compound with the molecular formula CHClNO, is recognized for its significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its oxamide structure, which features two chloroethyl groups that contribute to its reactivity and potential therapeutic applications.
This compound acts primarily as an alkylating agent , meaning it can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and other cellular components. This interaction can lead to modifications that disrupt normal cellular processes, including:
- Inhibition of DNA replication : The chloroethyl groups can alkylate DNA bases, leading to cross-linking and the formation of DNA adducts that hinder replication and transcription.
- Alteration of protein function : By modifying amino acid residues within proteins, the compound can affect enzyme activity and signal transduction pathways.
The mechanism of action involves the nucleophilic attack by biological macromolecules on the electrophilic chloroethyl groups, resulting in covalent modifications that can trigger cytotoxic effects in cells, particularly in cancerous tissues .
Biological Activity and Applications
Research has demonstrated that this compound exhibits notable anticancer properties . It has been studied across various cancer cell lines, showing potential as an inhibitor of tumor growth. The following are key findings from recent studies:
- Cytotoxicity : Studies indicate that this compound induces cytotoxic effects in several cancer cell lines through its alkylating action .
- Mechanistic Insights : Interaction studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry have elucidated its binding affinities with biomolecules, providing insights into how it influences cellular signaling pathways related to cancer progression .
- Therapeutic Potential : Its ability to disrupt essential cellular processes positions this compound as a candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:
Compound Name | Chemical Formula | Key Features | Biological Activity |
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N,N'-Bis(2-chloroethyl)urea | CHClNO | Similar reactivity; used in agricultural chemistry | Moderate cytotoxic effects |
N,N'-Bis(3-chloropropyl)oxalamide | CHClNO | Exhibits similar biological activity; longer alkyl chain | Significant anticancer properties |
N,N'-Diethyl oxalamide | CHNO | Less reactive; primarily used as a solvent | Minimal biological activity |
N,N'-Bis(4-methylbenzyl)oxalamide | CHNO | Enhanced stability; explored for polymer applications | Limited anticancer activity |
Case Studies
- Study on Cytotoxic Effects : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on human leukemia cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
- Mechanistic Study : Another research investigation utilized mass spectrometry to track the formation of DNA adducts upon treatment with this compound. The study concluded that the compound effectively alkylates guanine residues in DNA, leading to increased apoptosis in treated cells .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N,N'-Bis(2-chloroethyl)oxamide, and what methodological considerations are critical for optimizing yield?
- Answer : The compound is synthesized via nucleophilic substitution of N,N'-Bis(2-hydroxyethyl)oxamide with 2-chloroethylamine hydrochloride. Key steps include controlling reaction temperature (≤60°C) to avoid decomposition and maintaining anhydrous conditions to prevent hydrolysis of the chloroethyl groups. Solvent choice (e.g., acetonitrile or xylene) impacts reaction efficiency, with reflux durations typically 8–12 hours. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Answer : Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Verify absence of residual hydroxyl groups (δ 3.5–4.0 ppm for –CH2Cl vs. δ 3.2–3.4 ppm for –CH2OH) .
- LC-MS (ESI) : Confirm molecular ion peak at m/z 213.06 (C6H10Cl2N2O2) and monitor for byproducts like unreacted diol intermediates .
- Elemental analysis : Match calculated vs. experimental C, H, N, and Cl content (e.g., C: 33.83%, Cl: 33.27%) .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Answer : The compound hydrolyzes in humid conditions, releasing HCl gas. Store under inert gas (N2/Ar) at –20°C in amber vials. Use desiccants (e.g., silica gel) and avoid prolonged exposure to light, which accelerates degradation. Regular stability testing via TLC or HPLC is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in alkylation reactions?
- Answer : The 2-chloroethyl groups undergo SN2 nucleophilic substitution, targeting nucleophilic sites (e.g., thiols or amines in biomolecules). Comparative studies with analogs like cyclophosphamide reveal slower kinetics due to the oxamide bridge reducing electrophilicity. DFT calculations can model transition states to predict regioselectivity .
Q. How does the crystal structure of this compound influence its physicochemical properties?
- Answer : X-ray crystallography (using SHELX programs) shows a planar oxamide core with chloroethyl groups in gauche conformation, facilitating π-stacking in solid state. This arrangement increases melting point (168–172°C) and reduces solubility in nonpolar solvents. Hydrogen bonding with water (logP ≈ 0.5) explains moderate aqueous solubility (40 g/L) .
Q. What advanced analytical techniques resolve contradictions in reported toxicity data for this compound?
- Answer : Discrepancies in acute toxicity (e.g., LD50 ranges) arise from impurity profiles. Use:
- GC-MS : Detect volatile degradation products (e.g., ethylenimine derivatives).
- HPLC-UV/Vis : Quantify hydrolyzed byproducts like oxalic acid.
- In vitro assays : Compare cytotoxicity (e.g., IC50 in leukemia cell lines) against reference alkylating agents .
Q. What experimental design optimizes the synthesis of this compound derivatives for targeted drug delivery?
- Answer : Introduce functional groups (e.g., PEG chains) via post-synthetic modification. Use a DoE (Design of Experiments) approach to vary:
- Molar ratios (1:2 to 1:4 for diol:chloroethylamine).
- Catalysts (e.g., K2CO3 for deprotonation).
- Reaction time (8–24 hrs).
Monitor progress via FTIR (C=O stretch at 1650 cm⁻¹) and validate bioactivity via SPR binding assays .
Q. Methodological Resources
Properties
IUPAC Name |
N,N'-bis(2-chloroethyl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAULJMMFLVLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)C(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292568 | |
Record name | N,N'-Bis(2-chloroethyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16813-43-7 | |
Record name | 16813-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bis(2-chloroethyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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